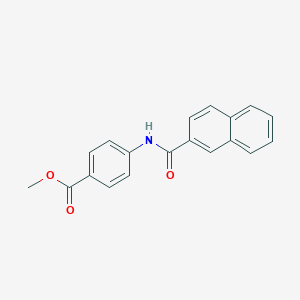

Methyl 4-(2-naphthoylamino)benzoate

Beschreibung

Methyl 4-(2-naphthoylamino)benzoate is an aromatic ester derivative characterized by a benzoate backbone substituted at the 4-position with a 2-naphthoylamino group. The naphthoyl moiety introduces significant steric bulk and extended π-conjugation, which can influence solubility, crystallinity, and electronic properties. For instance, compounds such as Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) and related analogs (C2–C7) share a similar ester framework modified with quinoline-carbonyl-piperazine groups . These analogs were synthesized via crystallization in ethyl acetate, yielding yellow or white solids, and were characterized using $^1$H NMR and HRMS .

Eigenschaften

Molekularformel |

C19H15NO3 |

|---|---|

Molekulargewicht |

305.3 g/mol |

IUPAC-Name |

methyl 4-(naphthalene-2-carbonylamino)benzoate |

InChI |

InChI=1S/C19H15NO3/c1-23-19(22)14-8-10-17(11-9-14)20-18(21)16-7-6-13-4-2-3-5-15(13)12-16/h2-12H,1H3,(H,20,21) |

InChI-Schlüssel |

GJMLGYXXCNTIRW-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2 |

Kanonische SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Analysis

The key distinction between Methyl 4-(2-naphthoylamino)benzoate and its analogs lies in the substituent at the 4-position of the benzoate core:

- Methyl 4-(2-naphthoylamino)benzoate: Features a 2-naphthoylamino group, which is larger and more hydrophobic compared to simpler aryl or heteroaryl substituents.

- C1–C7 analogs: Contain a piperazine-linked quinoline-carbonyl group with varying halogen or functional group substitutions (e.g., bromo, chloro, methoxy) on the phenyl ring .

- Methyl 4-acetamido-2-hydroxybenzoate (): Combines acetamido and hydroxyl groups, increasing hydrogen-bonding and acidity compared to the naphthoylamino derivative.

Physical and Spectral Properties

A comparative analysis of molecular weights, substituent effects, and spectral data is summarized below:

Key Observations:

Solubility and Crystallinity: The naphthoylamino group in the target compound likely reduces solubility in polar solvents (e.g., water) compared to dimethylamino or hydroxyl-substituted analogs . Piperazine-containing analogs (C1–C7) exhibit moderate crystallinity as yellow/white solids due to planar quinoline moieties .

Electronic Effects :

- Electron-withdrawing groups (e.g., halogens in C2–C4) increase polarity and may enhance binding interactions in biological systems .

- The naphthoyl group’s extended conjugation could redshift UV-Vis absorption compared to phenyl or methoxy derivatives.

Synthetic Utility: Analogs like Methyl 4-acetamido-5-chloro-2-methoxybenzoate () are intermediates in drug synthesis, suggesting that the naphthoylamino variant may have similar applications in medicinal chemistry .

Research Findings and Implications

- Structural Characterization : Piperazine-linked analogs (C1–C7) were validated using SHELX programs for crystallographic refinement, ensuring structural accuracy .

- Biological Relevance: While direct data for Methyl 4-(2-naphthoylamino)benzoate are absent, halogenated analogs (C2–C4) showed enhanced bioactivity in preliminary screens, likely due to increased electrophilicity .

- Limitations: The naphthoylamino group’s steric bulk may hinder crystallization, necessitating advanced techniques like preparative HPLC (as used in for isolating benzoate derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.